molecular formula C18H15Cl3N3O4- B13411840 1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate

1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate

Cat. No.: B13411840
M. Wt: 443.7 g/mol
InChI Key: OKHLIYJAUVITMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of econazole nitrate involves several steps. Initially, 4-chlorobenzyl chloride reacts with 2,4-dichlorophenyl ethanol in the presence of a base to form 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole. This intermediate is then treated with nitric acid to yield the nitrate salt .

Industrial Production Methods

Industrial production of econazole nitrate typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Econazole nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Econazole nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of antifungal agents.

    Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.

    Medicine: Applied in the treatment of fungal infections like tinea pedis, tinea cruris, and cutaneous candidiasis.

    Industry: Utilized in the formulation of antifungal creams and ointments.

Mechanism of Action

Econazole nitrate exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Econazole nitrate is unique in its specific efficacy against a wide range of dermatophytes and yeasts. Its nitrate salt form enhances its solubility and stability, making it particularly effective in topical formulations .

Properties

Molecular Formula

C18H15Cl3N3O4-

Molecular Weight

443.7 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate

InChI

InChI=1S/C18H15Cl3N2O.NO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;/q;-1

InChI Key

OKHLIYJAUVITMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)([O-])[O-]

Origin of Product

United States

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